Misonidazole is a nitroimidazole compound that belongs to a class of drugs known as radiosensitizers. [, , , ] These compounds are designed to enhance the sensitivity of hypoxic (oxygen-deficient) cells to ionizing radiation, making them particularly useful in cancer treatment. [, , , ] While showing potential in enhancing radiotherapy effectiveness, misonidazole also exhibits cytotoxic effects on hypoxic cells even without radiation. [, ] This toxicity arises from the compound's reduction products under hypoxic conditions, which then bind to cellular macromolecules. [, ] This characteristic makes misonidazole a subject of interest for potential use in treating tumors with significant hypoxic regions, a common feature that can hinder the effectiveness of traditional cancer therapies. [, ]
One of the articles describes an efficient synthesis of ¹⁸O-labeled misonidazole. [] The process involves several steps:
The main chemical reaction involving misonidazole relevant to its biological activity is its reduction under hypoxic conditions. [, ] Although the specific intermediates and products are not extensively detailed in the provided literature, the reduction is known to involve the nitro group of the misonidazole molecule. [, ] This reduction process, преимущественно occurring in hypoxic environments, leads to the formation of reactive species that can subsequently bind to cellular components, contributing to the drug's cytotoxic effects. [, ]
The primary application of misonidazole investigated in the provided literature is its use as a radiosensitizer in cancer treatment. [, , , ] It selectively targets hypoxic tumor cells, which are often resistant to radiotherapy, and enhances their sensitivity to ionizing radiation. [, , , ] While showing promise in preclinical studies, clinical trials with misonidazole have shown limited success due to its toxicity and side effects. [, ]
CAS No.: 1345-05-7
CAS No.:
CAS No.: 480-09-1
CAS No.: 64918-85-0
CAS No.: